molecular formula C9H8FN5O B5565767 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide

Cat. No. B5565767
M. Wt: 221.19 g/mol
InChI Key: OEAKYOSTDSDPGZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the tetrazole family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Coordination Networks and NLO Properties

Research by Liao et al. (2013) focused on the synthesis of coordination networks using tetrazolate-yl acylamide tectons, including variants similar to the 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, to study their structural topologies and nonlinear optical (NLO) properties. The study demonstrates the impact of substituents on the formation of crystalline coordination networks with significant second harmonic generation efficiencies, highlighting the potential of such compounds in materials science (Jian-Zhen Liao et al., 2013).

Radiotracer Development for Clinical Imaging

Ohkubo et al. (2021) explored the automated radiosynthesis of 18F-labeled tracers for imaging hypoxia and tau pathology in clinical settings. Though not directly involving 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, this research underlines the broader application of fluorine-containing compounds in developing radiotracers for PET imaging, providing insights into the methodologies that could be applicable to similar compounds (Takayuki Ohkubo et al., 2021).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs, including their potential for PET imaging of the sigma-2 receptor status in solid tumors. Their work shows how fluorine substitution influences the pharmacokinetics and tumor-targeting capabilities of these compounds, suggesting avenues for cancer diagnostic advancements (Z. Tu et al., 2007).

Antimicrobial Activity of Fluorobenzamides

Desai et al. (2013) conducted a study on fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. This research illustrates the role of fluorinated benzamides in developing new antimicrobial agents, highlighting the significance of the fluorine atom in enhancing antimicrobial effectiveness (N. Desai et al., 2013).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the rhodium-catalyzed synthesis of fluorinated heterocycles via C-H activation and coupling with 2,2-difluorovinyl tosylate. This research not only showcases the synthetic versatility of fluorinated compounds but also their potential applications in pharmaceutical and agrochemical industries, emphasizing the importance of catalyst choice and reaction conditions in the synthesis of complex fluorinated structures (Jia-Qiang Wu et al., 2017).

properties

IUPAC Name

2-fluoro-N-(1-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c1-15-9(12-13-14-15)11-8(16)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAKYOSTDSDPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide

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